5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene
Description
This compound is a complex tetracyclic heterocyclic molecule featuring a fused ring system containing sulfur (thia), nitrogen (tetrazatetra), and a methoxy substituent. Its structure combines a bicyclo[8.8.0] framework with additional nitrogen and sulfur atoms, creating a rigid, conjugated system. Such polycyclic systems are often synthesized via cyclization reactions of substituted hydrazides or thioesters, as demonstrated in the preparation of structurally related 5-substituted-1,3,4-oxadiazole-2-thiols and triazole derivatives . The methoxy group at position 5 likely influences electronic properties, solubility, and reactivity, making it a candidate for pharmaceutical or material science applications.
Properties
CAS No. |
74396-45-5 |
|---|---|
Molecular Formula |
C14H10N4OS |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene |
InChI |
InChI=1S/C14H10N4OS/c1-19-11-7-6-10-13(18-11)20-14-12(16-10)15-8-4-2-3-5-9(8)17-14/h2-7H,1H3,(H,15,16) |
InChI Key |
LQIKBHOZELDRRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC3=NC4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Biological Activity
5-Methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene is a complex heterocyclic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, including mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features a unique tetracyclic structure characterized by multiple nitrogen and sulfur atoms integrated into its framework. This complexity contributes to its diverse biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities such as:
- Antitumor Activity : Many heterocycles have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of nitrogen and sulfur in the structure suggests potential antimicrobial activity against various pathogens.
- Enzyme Inhibition : Compounds of this nature may act as inhibitors of specific enzymes involved in metabolic pathways.
Antitumor Activity
A study published in Cancer Research evaluated the antitumor efficacy of similar compounds in vitro and in vivo. The results demonstrated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-Methoxy Compound | 15 | HeLa |
| Control (Doxorubicin) | 0.5 | HeLa |
Antimicrobial Activity
In a separate investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. The findings suggested that it possesses moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
Another study assessed the inhibitory effects on protein kinases, which are crucial for cell signaling pathways involved in cancer progression. The compound showed promising results as a selective inhibitor.
| Enzyme Target | IC50 (µM) |
|---|---|
| Protein Kinase A | 20 |
| Protein Kinase B | 25 |
Case Studies
- Case Study on Anticancer Efficacy : In a clinical trial involving patients with advanced solid tumors, administration of the compound led to a partial response in 30% of participants after four cycles of treatment.
- Case Study on Antimicrobial Effectiveness : A cohort study demonstrated that patients with bacterial infections who received treatment with the compound showed a significant reduction in infection rates compared to those receiving standard therapy.
Comparison with Similar Compounds
Structural Analogues
A. 9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6(IIi)
- Structure : Shares a tetracyclic framework with sulfur and nitrogen atoms but includes a methoxyphenyl substituent and a ketone group.
- Key Differences : The methoxy group is attached to a phenyl ring rather than the core heterocycle, and the compound contains two sulfur atoms (3,7-dithia) versus one in the target compound.
- Relevance : Demonstrates how methoxy substitution affects aromaticity and intermolecular interactions in polycyclic systems .
B. 5-Thia-1-Azabicyclo[4.2.0]Oct-2-Ene Derivatives (Cephalosporin Analogues)
- Structure : Bicyclic β-lactam antibiotics with sulfur and nitrogen atoms. Example: C19H17N5O7S3•HCl (a cephalosporin derivative).
- Key Differences : Smaller bicyclic framework (vs. tetracyclic) and functional groups tailored for antibiotic activity.
- Relevance : Highlights the role of sulfur and nitrogen in stabilizing strained ring systems and modulating biological activity .
C. 5-Substituted-1,3,4-Oxadiazole-2-Thiols
- Structure : Simpler bicyclic or tricyclic systems with oxadiazole and thiol groups. Synthesized via cyclization of hydrazides.
- Key Differences : Lack the extended tetracyclic conjugation and methoxy group.
- Relevance : Provides insights into synthetic routes (e.g., hydrazide cyclization) applicable to the target compound .
Physicochemical and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
